N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[5-(6-methoxy-1H-indole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-28-14-3-2-12-8-17(22-16(12)9-14)20(27)25-6-4-15-18(10-25)30-21(23-15)24-19(26)13-5-7-29-11-13/h2-3,5,7-9,11,22H,4,6,10H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSSUWWLVPEPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=COC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target. For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. The specific pathways affected would depend on the targets that the compound interacts with.
Biochemical Analysis
Cellular Effects
Indole derivatives are known to have broad-spectrum biological activities, suggesting that they may influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological properties based on diverse research findings.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the coupling of indole derivatives with tetrahydrothiazole and furan moieties. The synthetic route typically includes:
- Formation of Indole Derivative : The starting material is 6-methoxyindole which undergoes acylation to introduce the carbonyl group.
- Tetrahydrothiazole Formation : This involves cyclization reactions that incorporate sulfur and nitrogen into the structure.
- Final Coupling : The furan carboxamide is formed by coupling with the tetrahydrothiazole derivative.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds with similar indole and thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of indole have been shown to possess activity against various Gram-positive and Gram-negative bacteria as well as fungi. A study demonstrated that indole-based compounds displayed effective Minimum Inhibitory Concentration (MIC) values against pathogens like Staphylococcus aureus and Candida albicans .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Indole Derivative 1 | 15 ± 0.4 | Staphylococcus aureus |
| Indole Derivative 2 | 9 ± 0.8 | Candida albicans |
Anticancer Activity
The compound's structural features suggest potential anticancer activity due to the presence of the indole moiety, which is known for its ability to interact with various biological targets involved in cancer progression. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways like PI3K/Akt and MAPK .
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could act on receptors involved in inflammatory responses or cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells could lead to cell death.
Case Studies
A notable study explored the effects of similar indole derivatives on microbial resistance patterns. The findings highlighted that these compounds not only inhibited growth but also reduced biofilm formation in resistant strains . Another study focused on the anticancer properties of related compounds demonstrated significant cytotoxicity against breast cancer cells through apoptosis induction .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Condensation reactions to form the thiazolo[5,4-c]pyridine core.
- Coupling reactions (e.g., amide bond formation) to attach the 6-methoxyindole and furan-3-carboxamide moieties.
- Cyclization steps under controlled conditions (e.g., inert atmosphere, specific solvents like DMF or acetonitrile) to ensure regioselectivity .
- Critical Parameters : Temperature control (e.g., reflux for cyclization), solvent polarity, and catalyst selection (e.g., K₂CO₃ for deprotonation) significantly impact yield and purity .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
- Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., methoxy, amide) and regiochemistry of the fused thiazolo-pyridine ring .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
- Supplementary Methods :
- FT-IR for carbonyl (C=O) and amide (N-H) bond validation.
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility :
- Polar solvents : DMSO, DMF (>10 mg/mL).
- Aqueous buffers : Limited solubility; recommend using co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability :
- Storage : -20°C under argon to prevent oxidation of the thiazole ring.
- pH Sensitivity : Avoid strongly acidic/basic conditions (pH <4 or >10) to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : ATP concentration differences (e.g., 1 mM vs. 10 µM) altering competitive binding kinetics.
- Protein Source : Recombinant vs. native enzyme preparations (post-translational modifications affect binding).
- Resolution Strategy :
- Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to validate target engagement .
- Structural Analysis : Use molecular docking to identify binding poses conflicting with steric hindrance or solvation effects .
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?
- Core Modifications :
- Thiazolo-pyridine substitutions : Replace methoxyindole with 5-phenylisoxazole () to probe steric effects .
- Furan-3-carboxamide analogs : Introduce methyl or halogen substituents to enhance lipophilicity .
- Assay Prioritization :
- Primary Screen : High-throughput enzymatic assays for potency.
- Secondary Screen : Cytotoxicity (e.g., HepG2 cells) and metabolic stability (e.g., microsomal incubation) to triage analogs .
Q. How can researchers optimize reaction yields for scale-up synthesis?
- Process Chemistry Insights :
- Catalyst Optimization : Switch from K₂CO₃ to Cs₂CO₃ for improved coupling reaction efficiency .
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization) to enhance reproducibility .
- Byproduct Mitigation :
- HPLC Monitoring : Track intermediates to identify side reactions (e.g., over-oxidation of thiazole) .
Q. What computational tools are recommended for predicting off-target interactions?
- In Silico Approaches :
- Pharmacophore Modeling : Align compound features with known kinase inhibitors (e.g., ATP-binding pockets) .
- Machine Learning : Use platforms like Schrödinger’s Phase to predict ADMET profiles and prioritize analogs .
- Validation :
- Proteome Profiling : Combine with affinity-based protein profiling (AfBPP) to confirm computational predictions .
Data Contradiction Analysis
Q. How to address discrepancies in NMR spectra between synthesized batches?
- Root Causes :
- Tautomerism : Thiazolo-pyridine ring proton shifts may vary due to keto-enol tautomerism.
- Residual Solvents : DMSO-d₆ peaks overlapping with aromatic protons.
- Solutions :
- Variable Temperature NMR : Resolve tautomeric equilibria by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks through scalar coupling correlations .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | |
| HPLC Purity | >95% (C18 column, acetonitrile/water) | |
| Solubility (DMSO) | 25 mg/mL | |
| Thermal Stability | Decomposes at >200°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
